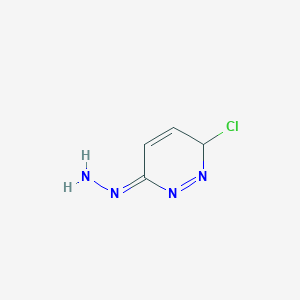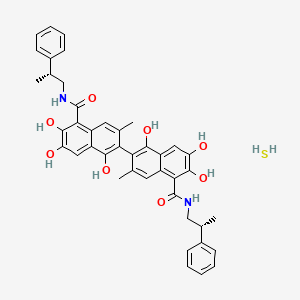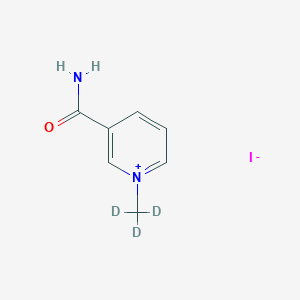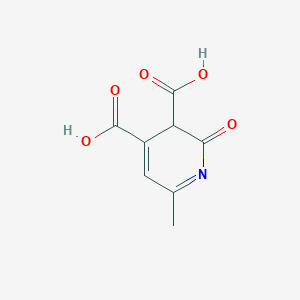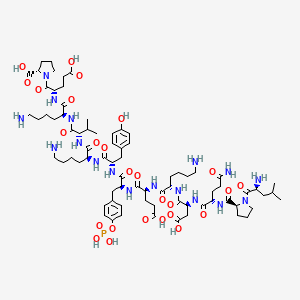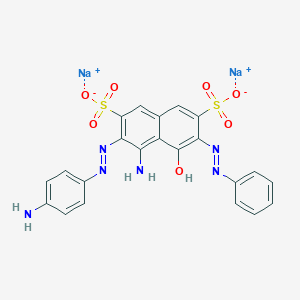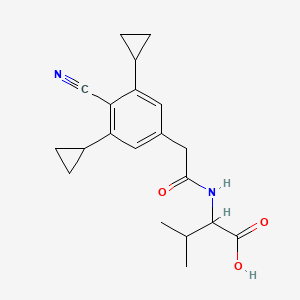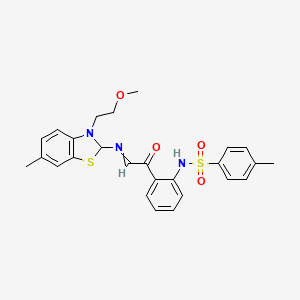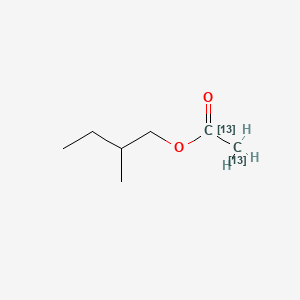![molecular formula C16H11FN6 B15136041 5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine](/img/structure/B15136041.png)
5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS-737 is a potent, non-steroidal, reversible small molecule inhibitor that demonstrates 11-fold selectivity for CYP17 lyase over CYP17 hydroxylase. This compound is engineered to target castration-resistant prostate cancer and effectively lowers testosterone levels while maintaining stable mineralocorticoid and glucocorticoid levels .
Métodos De Preparación
The synthesis of BMS-737 involves extensive structure-activity relationship (SAR) studies on the initial lead compound at three different regions of the molecule. The specific synthetic routes and reaction conditions are proprietary to Bristol-Myers Squibb Company, and detailed industrial production methods are not publicly disclosed .
Análisis De Reacciones Químicas
BMS-737 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
BMS-737 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
BMS-737 exerts its effects by selectively inhibiting CYP17 lyase, an enzyme involved in the production of androgens. By inhibiting this enzyme, BMS-737 effectively reduces testosterone levels, which is beneficial in the treatment of castration-resistant prostate cancer. The molecular targets and pathways involved include the androgen biosynthesis pathway and the regulation of hormone levels .
Comparación Con Compuestos Similares
BMS-737 is unique in its high selectivity for CYP17 lyase over CYP17 hydroxylase. Similar compounds include:
Abiraterone: Another CYP17 inhibitor used in the treatment of prostate cancer, but with less selectivity for CYP17 lyase.
Ketoconazole: A less selective inhibitor of CYP17, also used in the treatment of prostate cancer.
Orteronel: A selective CYP17 lyase inhibitor, similar to BMS-737, but with different pharmacokinetic properties
BMS-737 stands out due to its high selectivity and minimal impact on other hormone levels, making it a promising candidate for further development and clinical use .
Propiedades
Fórmula molecular |
C16H11FN6 |
|---|---|
Peso molecular |
306.30 g/mol |
Nombre IUPAC |
5-[1-(4-fluorophenyl)pyrazolo[3,4-b]pyridin-4-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C16H11FN6/c17-10-1-3-11(4-2-10)23-16-14(8-22-23)12(5-6-20-16)13-7-19-9-21-15(13)18/h1-9H,(H2,18,19,21) |
Clave InChI |
OEVSKJAZBGCGII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C3=NC=CC(=C3C=N2)C4=CN=CN=C4N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B15135959.png)
